
CB1 antagonist 1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
CB1 antagonist 1: is a compound that acts as an antagonist to the cannabinoid receptor 1 (CB1). This receptor is part of the endocannabinoid system, which plays a crucial role in regulating various physiological processes, including appetite, pain sensation, mood, and memory. CB1 antagonists are primarily researched for their potential therapeutic applications in treating obesity, metabolic syndrome, neuroinflammatory disorders, cognitive disorders, gastrointestinal disorders, psychosis, and cardiovascular diseases .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of CB1 antagonist 1 typically involves multiple steps, starting from commercially available precursors. The synthetic route often includes:
Formation of the Core Structure: This step involves the construction of the core scaffold of the molecule, which may include aromatic or heteroaromatic rings.
Functional Group Modifications: Introduction of various functional groups such as hydroxyl, amino, or halogen groups to enhance the compound’s activity and selectivity.
Coupling Reactions: Use of coupling reactions like Suzuki or Heck coupling to attach different substituents to the core structure.
Purification: The final product is purified using techniques such as recrystallization, column chromatography, or HPLC.
Industrial Production Methods
For industrial-scale production, the synthesis of this compound is optimized to improve yield and reduce costs. This involves:
Optimization of Reaction Conditions: Adjusting temperature, pressure, and solvent systems to maximize efficiency.
Use of Catalysts: Employing catalysts to accelerate reactions and improve selectivity.
Scalable Purification Techniques: Utilizing large-scale purification methods like continuous chromatography.
化学反応の分析
Types of Reactions
CB1 antagonist 1 can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Replacement of one functional group with another, using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific functional groups present in this compound. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
科学的研究の応用
CB1 antagonist 1 has a wide range of scientific research applications:
Chemistry: Used as a tool to study the structure-activity relationship of cannabinoid receptors.
Biology: Helps in understanding the role of the endocannabinoid system in various physiological processes.
Medicine: Investigated for its potential to treat obesity, metabolic syndrome, neuroinflammatory disorders, cognitive disorders, gastrointestinal disorders, psychosis, and cardiovascular diseases
作用機序
CB1 antagonist 1 exerts its effects by binding to the cannabinoid receptor 1 (CB1) and blocking its activation by endogenous cannabinoids. This inhibition can modulate various signaling pathways involved in appetite regulation, pain sensation, mood, and memory. The blockade of CB1 receptors in peripheral tissues, such as fat, liver, and muscle, is believed to contribute to its therapeutic potential .
類似化合物との比較
Similar Compounds
Rimonabant: A well-known CB1 antagonist that was used to treat obesity but was withdrawn due to psychiatric side effects.
Taranabant: Another CB1 antagonist investigated for obesity treatment but discontinued due to adverse effects.
AM251: A research compound used to study the endocannabinoid system.
Uniqueness
CB1 antagonist 1 is unique in its ability to selectively block CB1 receptors without significant central nervous system side effects, making it a promising candidate for therapeutic applications .
特性
分子式 |
C26H22Cl2N4 |
|---|---|
分子量 |
461.4 g/mol |
IUPAC名 |
3-chloro-4-[2-(4-chlorophenyl)-4-[1-(4-cyanophenyl)ethyl]piperazin-1-yl]benzonitrile |
InChI |
InChI=1S/C26H22Cl2N4/c1-18(21-5-2-19(15-29)3-6-21)31-12-13-32(25-11-4-20(16-30)14-24(25)28)26(17-31)22-7-9-23(27)10-8-22/h2-11,14,18,26H,12-13,17H2,1H3 |
InChIキー |
GTOMRUVXHAYDFH-UHFFFAOYSA-N |
正規SMILES |
CC(C1=CC=C(C=C1)C#N)N2CCN(C(C2)C3=CC=C(C=C3)Cl)C4=C(C=C(C=C4)C#N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


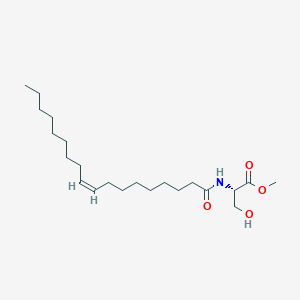

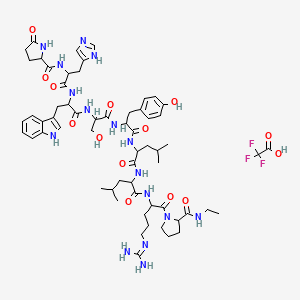

![1-(2'-Methoxy-[1,1'-biphenyl]-3-yl)ethanone](/img/structure/B12085136.png)

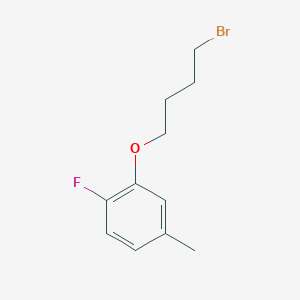
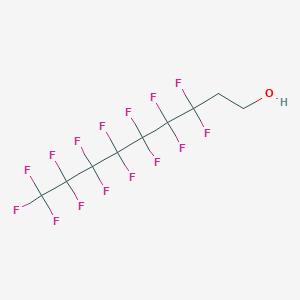
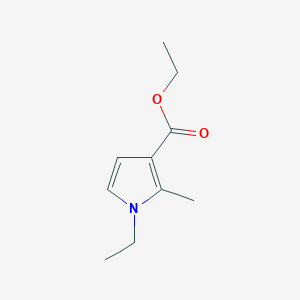
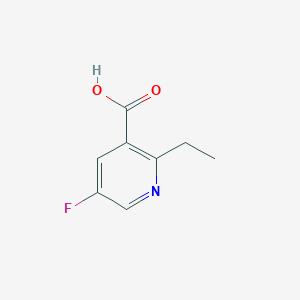
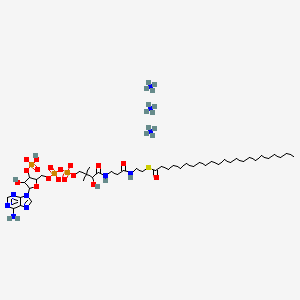
![1,1,1,2,2,3,3,4,4-Nonafluoro-6-[(prop-2-en-1-yl)oxy]hexane](/img/structure/B12085180.png)
![1-[[(Tetrahydro-2H-pyran-2-yl)oxy]methyl]cyclopropanemethanol](/img/structure/B12085199.png)
![(17-acetyl-10,13-dimethyl-3-oxo-2,6,7,8,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl) acetate](/img/structure/B12085202.png)
